1-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound is a structurally complex heterocyclic molecule featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core fused with a piperazine moiety substituted at the 4-position with a 2-fluorophenyl group and an isobutyl side chain. The molecule’s design integrates multiple pharmacophoric elements:
- The thieno-triazolo-pyrimidinone scaffold contributes to π-π stacking and hydrogen-bonding interactions, often critical for receptor binding .
- The 2-fluorophenylpiperazine moiety is a hallmark of ligands targeting serotonin (5-HT) or dopamine receptors, where fluorine enhances metabolic stability and lipophilicity .
- The isobutyl group at position 4 may modulate solubility and membrane permeability compared to linear alkyl chains .
This compound’s synthesis likely involves sequential coupling of the piperazine derivative with the heterocyclic core, analogous to methods described for related structures .
Properties
IUPAC Name |
12-[4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN6O2S/c1-17(2)16-31-24(34)23-20(10-15-35-23)32-21(27-28-25(31)32)8-5-9-22(33)30-13-11-29(12-14-30)19-7-4-3-6-18(19)26/h3-4,6-7,10,15,17H,5,8-9,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYWTGSOINSDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Observations :
- Fluorine at the phenyl 2-position balances lipophilicity and electronic effects, avoiding excessive hydrophobicity seen with trifluoromethyl groups .
Alkyl Chain and Side Chain Effects
The 4-isobutyl group contrasts with linear alkyl chains (e.g., butyl in 1189487-16-8 ):
- Isobutyl : Branched chains reduce crystallinity, enhancing solubility and bioavailability compared to linear analogs .
- Butyl : Linear chains may improve membrane permeability but increase metabolic oxidation risks.
Pharmacological and Computational Insights
While direct activity data for the target compound are unavailable, computational models (e.g., ) suggest:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
